molecular formula C9H11BrClNO B8169541 5-Bromo-2-chloro-3-isobutoxypyridine

5-Bromo-2-chloro-3-isobutoxypyridine

Cat. No.: B8169541
M. Wt: 264.54 g/mol
InChI Key: FTAXKURJPLAAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-3-isobutoxypyridine: is a chemical compound with the molecular formula C9H11BrClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and isobutoxy groups attached to the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-isobutoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-isobutoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of bromine and chlorine atoms on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-isobutoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of less substituted pyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substituted Pyridines: Various substituted pyridines are formed depending on the nature of the nucleophile used in substitution reactions.

    Oxidized Derivatives: Oxidation reactions yield oxides or other oxidized forms of the compound.

    Reduced Pyridines: Reduction reactions produce less substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-3-isobutoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its halogenated structure makes it a valuable scaffold for designing molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-isobutoxypyridine involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can participate in halogen bonding, which influences the compound’s binding affinity to target molecules. The isobutoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but lacks the isobutoxy group.

    2-Chloro-5-isobutoxypyridine: Similar but lacks the bromine atom.

    3-Isobutoxypyridine: Lacks both bromine and chlorine atoms.

Uniqueness: 5-Bromo-2-chloro-3-isobutoxypyridine is unique due to the presence of both bromine and chlorine atoms along with the isobutoxy group. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications. The halogen atoms enhance its reactivity, while the isobutoxy group increases its solubility and lipophilicity.

Properties

IUPAC Name

5-bromo-2-chloro-3-(2-methylpropoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-6(2)5-13-8-3-7(10)4-12-9(8)11/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAXKURJPLAAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.